N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound featuring a pyrazole and thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps. The initial step often includes the preparation of the pyrazole and thiadiazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine, benzyl chloride, and various chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
- **N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
Uniqueness
The uniqueness of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16ClN7S |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[(4-chloro-3-methylpyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H16ClN7S/c1-12-14(18)10-25(22-12)11-16-20-21-17(26-16)19-15-7-8-24(23-15)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,19,21,23) |
InChI Key |
XWZUEEVVNBGWDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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